1-(4-Methoxy-2-nitrophenyl)piperazine
Description
Evolution of Arylpiperazine Chemistry
Arylpiperazine derivatives have played a pivotal role in medicinal chemistry since the late 20th century, with their structural versatility enabling interactions with diverse biological targets. The foundational synthetic strategies for arylpiperazines emerged from advancements in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions. Early methods relied on SNAr reactions between piperazine and electron-deficient aryl halides, as exemplified in the synthesis of Palbociclib and Ribociclib, where nitro and methoxy substituents facilitated regioselective substitutions. The introduction of Buchwald–Hartwig amination in the 1990s revolutionized arylpiperazine synthesis by enabling couplings with less reactive aryl chlorides, broadening the scope of accessible derivatives.
A critical milestone was the development of aripiprazole (Abilify), a partial dopamine agonist incorporating a piperazine moiety. Its discovery in 1988 marked the first clinical application of arylpiperazines in neuropsychiatry, demonstrating the scaffold’s ability to modulate dopaminergic and serotonergic pathways. Subsequent innovations, such as transition metal-free protocols using lithium hexamethyldisilazide (LiHMDS), addressed challenges in catalyst removal and scalability, further cementing arylpiperazines as privileged structures in drug discovery.
Position of 1-(4-Methoxy-2-nitrophenyl)piperazine Within Medicinal Chemistry
This compound occupies a strategic niche as a multifunctional intermediate. The 4-methoxy group enhances electron density at the para position, while the ortho-nitro group serves as a directing group for subsequent functionalization. This electronic configuration enables selective modifications, such as nitro reduction to amines or cross-coupling reactions, as seen in the synthesis of kinase inhibitors and androgen receptor (AR) antagonists.
In the context of structure–activity relationship (SAR) studies, the methoxy group’s electron-donating nature stabilizes charge-transfer interactions with aromatic residues in target proteins, as observed in AR antagonists like compound 19 from recent studies. Meanwhile, the nitro group’s electron-withdrawing properties facilitate SNAr reactions, allowing efficient introduction of piperazine rings into complex heterocycles. This dual functionality makes this compound a versatile building block for optimizing pharmacokinetic and pharmacodynamic profiles.
Significance in Modern Research Paradigms
Recent research has highlighted the compound’s relevance in targeting resistant cancers and neurological disorders. For example, ether-type arylpiperazine derivatives bearing nitro and methoxy groups have shown potent AR antagonism in castration-resistant prostate cancer models, with compound 19 exhibiting >60% inhibition and strong binding affinities. Additionally, its structural analogs are being explored as serotonergic/dopaminergic ligands, leveraging the piperazine ring’s ability to adopt bioactive conformations.
The compound’s synthetic flexibility also aligns with trends in green chemistry. Flow-based methodologies and enzymatic resolutions have been applied to derivatives of this compound, reducing reliance on hazardous solvents and improving enantiomeric purity. These advancements underscore its role in addressing contemporary challenges in drug development, such as metabolic stability and target selectivity.
Table 1: Synthetic Applications of this compound in Drug Development
Table 2: Biological Targets of Arylpiperazine Derivatives
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKMKNZGRREBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Phenylpiperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., mCPP, TFMPP, MeOPP) . The target compound belongs to the phenylpiperazine subclass. Key structural differences among analogs include:
| Compound | Substituents | Electronic Effects |
|---|---|---|
| 1-(4-Methoxy-2-nitrophenyl)piperazine | 4-OCH₃, 2-NO₂ | Push-pull (donor + acceptor) |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | Electron-withdrawing (σ-hole effect) |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ | Strong electron-withdrawing |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 4-OCH₃ | Electron-donating |
The nitro group in the target compound distinguishes it from halogenated (mCPP, TFMPP) or purely methoxylated (MeOPP) analogs, likely altering its receptor binding and metabolic pathways .
Pharmacological Activity
Phenylpiperazines primarily interact with serotonin (5-HT) receptors , though substituents modulate specificity and potency:
- mCPP : Acts as a 5-HT₁B/₁C/₂C agonist, suppressing locomotor activity in rats at 1–10 mg/kg doses .
- TFMPP : 5-HT₁B agonist with stimulant effects at low doses but sedation at higher doses .
- MeOPP: Limited data, but its methoxy group may favor 5-HT₂A/₂C interactions, similar to other para-substituted analogs .
The target compound’s nitro group may reduce 5-HT receptor affinity compared to electron-rich analogs (e.g., MeOPP) but could enhance interactions with nitroreductase enzymes or other targets.
Metabolic Pathways
Metabolism of phenylpiperazines typically involves:
- Aromatic hydroxylation : Observed in mCPP (3-chloroaniline metabolites) and TFMPP .
- N-dealkylation : Common in designer drugs (e.g., BZP → phenylpiperazine) .
- Conjugation : Glucuronidation/sulfation of hydroxylated metabolites .
The nitro group in this compound may undergo reduction to an amine (-NH₂) or hydroxylamine (-NHOH), pathways observed in nitroaromatic drugs like clonazepam. This could produce reactive intermediates, necessitating caution in toxicological profiling .
Data Table: Comparative Overview of Key Piperazine Derivatives
| Parameter | This compound | mCPP | TFMPP | MeOPP |
|---|---|---|---|---|
| Substituents | 4-OCH₃, 2-NO₂ | 3-Cl | 3-CF₃ | 4-OCH₃ |
| Receptor Affinity | Hypothesized 5-HT modulation | 5-HT₁B/₁C/₂C | 5-HT₁B | Unknown |
| Metabolism | Nitro reduction, hydroxylation | Hydroxylation | Hydroxylation | O-demethylation |
| Applications | Research chemical | Designer drug | Designer drug | Designer drug |
| Key References |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Methoxy-2-nitrophenyl)piperazine, and how are the products characterized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methoxy-2-nitroaniline with piperazine under controlled conditions (e.g., reflux in ethanol with a catalyst) yields the target compound. Characterization employs elemental analysis, FT-IR (to confirm nitro and piperazine groups), H/C NMR (to verify substituent positions), and mass spectrometry for molecular weight validation .
- Key Data : Demethylation steps (e.g., using HBr/acetic acid) to generate intermediates like 1-(4-hydroxyphenyl) derivatives are critical for optimizing purity (>95% by GC) .
Q. What in vitro models are used to assess the biological activity of this compound?
- Methodology :
- Local Anesthetic Activity : Infiltration anesthesia models in rodents, measuring latency of pain response (e.g., tail-flick test). Activity is quantified using ED values (effective dose for 50% response) and compared to controls like lidocaine .
- Antiplatelet Activity : Platelet aggregation assays (e.g., ADP-induced aggregation in human plasma), with IC values determined via turbidimetry .
- Contradictions : Structural modifications (e.g., beta-cyclodextran inclusion) reduce toxicity but may lower biological activity, necessitating dose optimization .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity and toxicity of this compound derivatives?
- Methodology :
- Modification Strategies : Introducing sulfonyl (e.g., methylsulfonyl) or halogen groups alters lipophilicity and receptor binding. For example, 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine shows enhanced thermal stability and potential antimicrobial activity .
- Toxicity Profiling : Acute toxicity studies (LD in rodents) and computational models (e.g., QSAR) correlate substituent effects with safety margins. Beta-cyclodextran inclusion complexes reduce cytotoxicity but may require co-administration with absorption enhancers .
- Key Insight : Substituent position (e.g., ortho vs. para nitro groups) significantly impacts antiplatelet efficacy, with para-nitro derivatives showing higher activity .
Q. What advanced analytical techniques are used for quantification and structural elucidation of piperazine derivatives?
- Methodology :
- Capillary Electrophoresis (CE) : Separates positional isomers (e.g., 1-(3-chlorophenyl) vs. 1-(4-chlorophenyl) derivatives) using UV detection at 236 nm, achieving resolution >1.5 .
- Raman Microspectroscopy : Distinguishes isomers (e.g., trifluoromethylphenylpiperazines) via multivariate analysis (PCA/LDA) of spectral fingerprints. Optimal parameters: 20 mW laser power, 128 scans, and peak intensity normalization .
Q. How does this compound interact with serotonin receptors, and what are the implications for CNS drug development?
- Methodology :
- Receptor Binding Assays : Competitive binding studies using H-8-OH-DPAT for 5-HT affinity. IC values are compared to reference ligands (e.g., buspirone) .
- Molecular Dynamics Simulations : Docking studies (e.g., AutoDock Vina) predict binding modes, highlighting hydrogen bonds between the methoxy group and Ser159/Thr160 residues in 5-HT .
- Contradictions : While arylpiperazines generally show high 5-HT affinity, nitro groups may reduce selectivity due to steric clashes, necessitating substituent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
